molecular formula C20H23N5O4 B2937254 3-((3-cyanopyrazin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide CAS No. 2034504-59-9

3-((3-cyanopyrazin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide

Cat. No.: B2937254
CAS No.: 2034504-59-9
M. Wt: 397.435
InChI Key: UOBJJUBBKFKBNH-UHFFFAOYSA-N
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Description

3-((3-cyanopyrazin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide is a synthetic small molecule with a molecular formula of C20H23N5O4 and a molecular weight of 397.43 g/mol . This compound is a derivative of the N-arylpiperidine-3-carboxamide scaffold , a class of compounds identified through high-throughput and high-content screening for their ability to induce a senescence-like phenotype in human melanoma A375 cells . Cellular senescence is a state of irreversible cell cycle arrest that is emerging as a significant therapeutic target in oncology, and inducing senescence is a promising strategy to halt the proliferation of cancer cells . The core piperidine-3-carboxamide structure is essential for this biological activity. Research indicates that the (S)-enantiomer of related compounds in this class demonstrates significantly more potent antiproliferative activity compared to the (R)-enantiomer, highlighting a high degree of enantioselectivity in its mechanism . This compound is supplied for research purposes to further investigate these pathways. Application Note: This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(3-cyanopyrazin-2-yl)oxy-N-[(3,4-dimethoxyphenyl)methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-27-17-6-5-14(10-18(17)28-2)12-24-20(26)25-9-3-4-15(13-25)29-19-16(11-21)22-7-8-23-19/h5-8,10,15H,3-4,9,12-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBJJUBBKFKBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((3-cyanopyrazin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse sources of research.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Piperidine ring
  • Substituents :
    • A cyanopyrazine moiety
    • A dimethoxybenzyl group
    • A carboxamide functional group

Molecular Formula

  • C : 19
  • H : 22
  • N : 4
  • O : 3

Molecular Weight

  • Approximately 342.4 g/mol

Research indicates that compounds similar to This compound may induce apoptosis in cancer cells through various pathways:

  • Mitochondrial Pathway Activation :
    • Induces the release of cytochrome c from mitochondria, triggering the apoptotic cascade.
    • Inhibition of anti-apoptotic proteins such as Bcl-2 and activation of pro-apoptotic proteins like Bax have been observed .
  • Inhibition of Key Signaling Pathways :
    • Suppresses the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.
    • Reduces the expression of matrix metalloproteinase (MMP)-9 and vascular endothelial growth factor (VEGF), which are involved in tumor metastasis .

Cytotoxicity Assays

In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction via mitochondrial pathway
HeLa20Inhibition of PI3K/Akt signaling
A54918Reduction in MMP-9 expression

Case Studies

  • MCF-7 Breast Cancer Cells :
    • Treatment with the compound resulted in increased apoptosis rates compared to control groups, with a notable increase in caspase activation .
  • A549 Lung Cancer Cells :
    • The compound demonstrated a dose-dependent inhibition of cell migration and invasion, suggesting its potential as an anti-metastatic agent .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Implications
Target Compound : 3-((3-Cyanopyrazin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide C₁₉H₂₀N₄O₄ ~392.4 - Piperidine core
- 3-Cyanopyrazinyl-oxy group
- N-(3,4-dimethoxybenzyl)
- Cyano group may enhance electron deficiency, affecting binding interactions.
Analog 1 : 3-((3-Chloropyridin-4-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide C₁₉H₂₂ClN₃O₄ 391.8 - Pyrrolidine core
- 3-Chloropyridinyl-oxy group
- Same benzyl substituent
- Chlorine increases lipophilicity vs. cyano group.
- Smaller ring (pyrrolidine) may alter conformational flexibility.
Analog 2 : 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl}isoquinoline C₃₂H₃₆N₂O₆ 568.6 - Isoquinoline core
- Multiple methoxy groups
- Piperidine-linked benzyl group
- Increased steric bulk may reduce solubility.
- Methoxy groups enhance metabolic stability.

Substituent Effects

  • Pyrazine rings (as in the target) are less common in medicinal chemistry than pyridine (Analog 1), offering unique electronic profiles for target engagement.
  • Core Ring Size :

    • Piperidine (6-membered) in the target compound vs. pyrrolidine (5-membered) in Analog 1: Piperidine’s larger ring may provide better conformational adaptability for receptor binding.

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